Zorbamycin

Catalog No.
S972479
CAS No.
11056-20-5
M.F
C55H85N19O21S2
M. Wt
1412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zorbamycin

CAS Number

11056-20-5

Product Name

Zorbamycin

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4S,5S)-6-[[(2S)-1-[2-[(4R)-4-[4-[(3-amino-3-iminopropyl)carbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]amino]-1,4-dihydroxy-5-methyl-6-oxohexan-3-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C55H85N19O21S2

Molecular Weight

1412.5 g/mol

InChI

InChI=1S/C55H85N19O21S2/c1-19-32(71-45(74-43(19)60)24(12-30(59)77)66-13-22(56)44(61)83)48(86)72-33(39(25-14-63-18-67-25)93-53-41(37(81)35(79)21(3)91-53)94-52-38(82)40(95-54(62)89)36(80)28(15-76)92-52)49(87)69-23(8-11-75)34(78)20(2)46(84)73-42(55(4,5)90)50(88)65-10-7-31-68-27(17-96-31)51-70-26(16-97-51)47(85)64-9-6-29(57)58/h14,16,18,20-24,27-28,33-42,52-53,66,75-76,78-82,90H,6-13,15,17,56H2,1-5H3,(H3,57,58)(H2,59,77)(H2,61,83)(H2,62,89)(H,63,67)(H,64,85)(H,65,88)(H,69,87)(H,72,86)(H,73,84)(H2,60,71,74)/t20-,21-,22-,23+,24-,27+,28+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,52+,53-/m0/s1

InChI Key

UJKRUPHWCPAJIL-CPLCKGKLSA-N

SMILES

CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O

Synonyms

Zorbamycin

Canonical SMILES

CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H](C2=CN=CN2)[C@@H](C(=O)N[C@H](CCO)[C@H]([C@H](C)C(=O)N[C@H](C(=O)NCCC3=N[C@H](CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)O)O

Description

Zorbamycin is a glycopeptide antibiotic found in Streptomyces flavoviridis. It has a role as an antimicrobial agent and a bacterial metabolite.
Zorbamycin is a natural product found in Streptomyces pilosus with data available.

Zorbamycin is a glycopeptide antibiotic produced by the bacterium Streptomyces flavoviridis. It is known for its potent antitumor properties and has garnered attention for its ability to induce rapid degradation of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in various bacterial cells, particularly Bacillus subtilis . Structurally, Zorbamycin is characterized by a complex arrangement of amino acids and sugar moieties, which contribute to its biological activity and mechanism of action.

, including:

  • Oxidation: Zorbamycin can undergo oxidation reactions that modify its chemical structure, potentially affecting its biological activity.
  • Reduction: Reduction processes can alter the oxidation state of specific functional groups within the Zorbamycin molecule.
  • Substitution: Zorbamycin can engage in substitution reactions, where functional groups are replaced by others, leading to derivatives with varying properties .

These reactions are essential for understanding how Zorbamycin interacts with biological targets and how it can be modified for enhanced efficacy.

Zorbamycin exhibits significant biological activity, primarily through its ability to induce DNA and RNA degradation. This action is particularly effective against Bacillus subtilis, where it disrupts nucleic acid synthesis, leading to cell death . The mechanism involves the formation of a reactive species that cleaves the DNA backbone, resulting in fragmentation. Additionally, Zorbamycin has shown selectivity towards certain DNA sequences, which distinguishes it from other antibiotics in the same class .

The synthesis of Zorbamycin can be achieved through various methods:

  • Natural Extraction: Isolated from Streptomyces flavoviridis, this method involves culturing the bacteria and extracting the antibiotic from the fermentation broth.
  • Chemical Synthesis: Several synthetic pathways have been developed to create Zorbamycin analogs. These methods often involve solid-phase peptide synthesis techniques that allow for precise control over the amino acid sequence and modifications .
  • Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of Zorbamycin by modifying the biosynthetic gene cluster in Streptomyces strains .

Zorbamycin has several applications in medicine and research:

  • Antitumor Agent: Its primary application is as an antitumor antibiotic, effective against various cancer cell lines due to its ability to induce apoptosis through DNA damage.
  • Research Tool: In molecular biology, Zorbamycin serves as a tool for studying DNA repair mechanisms and cellular responses to DNA damage.
  • Potential Therapeutics: Ongoing research is exploring its use in combination therapies for cancer treatment and as a model for developing new antibiotics .

Interaction studies of Zorbamycin focus on its binding affinity with DNA and RNA. The antibiotic's mechanism involves intercalation into nucleic acids, which inhibits polymerase activity and disrupts transcription processes. Studies have shown that Zorbamycin forms stable complexes with DNA, leading to structural changes that facilitate cleavage . Additionally, research has indicated potential interactions with other cellular components that may influence its efficacy and resistance mechanisms.

Zorbamycin belongs to a broader class of glycopeptide antibiotics. Here are some similar compounds along with their unique characteristics:

Compound NameSourceMechanism of ActionUnique Features
BleomycinStreptomyces verticillusInduces DNA strand breaksKnown for causing pulmonary toxicity
DactinomycinStreptomyces parvulusIntercalates into DNAEffective against solid tumors
Mitomycin CStreptomyces caespitosusAlkylates DNAUsed in combination chemotherapy
Actinomycin DStreptomyces chrysomallusIntercalates into DNAExhibits cytotoxicity in various cancers

Zorbamycin's uniqueness lies in its specific sequence selectivity during DNA cleavage compared to other antibiotics in this class. Its structural features also contribute to a distinct mechanism of action that sets it apart from closely related compounds .

Nonribosomal Peptide Synthetase Modules in Streptomyces flavoviridis

The biosynthetic gene cluster of zorbamycin from Streptomyces flavoviridis American Type Culture Collection 21892 encompasses a sophisticated nonribosomal peptide synthetase machinery comprising sixteen genes encoding eight complete nonribosomal peptide synthetase modules, three incomplete didomain nonribosomal peptide synthetase modules, and eight freestanding single nonribosomal peptide synthetase domains or associated enzymes [5]. The zorbamycin gene cluster consists of 40 open reading frames spanning 74.5 kilobases of deoxyribonucleic acid, representing one of the most complex hybrid peptide-polyketide biosynthetic systems characterized to date [5].

The nonribosomal peptide synthetase modules in zorbamycin biosynthesis exhibit a highly organized assembly-line architecture, where each module incorporates a specific amino acid substrate into the growing peptide chain [10]. The minimal catalytic module contains three essential domains: the adenylation domain that selectively activates an amino acid, the thiolation domain on which the growing chain is tethered via a thioester bond, and the condensation domain that catalyzes peptide bond formation [27] [28]. The adenylation domains play a critical role in substrate recognition and activation through a two-step reaction mechanism involving adenylate formation followed by thioester bond formation with the phosphopantetheine cofactor [29] [32].

Table 1: Nonribosomal Peptide Synthetase Module Organization in Zorbamycin Biosynthesis

ModuleGeneDomain OrganizationSubstrate SpecificitySize (amino acids)Function
Nonribosomal Peptide Synthetase-0zbmIIIAdenylation/Peptidyl Carrier Protein/OxidationInactive adenylation domain847Contains oxidation domain for thiazole formation
Nonribosomal Peptide Synthetase-1zbmIVCyclization/Adenylation/Peptidyl Carrier ProteinL-Cysteine2639Cyclization and cysteine incorporation
Nonribosomal Peptide Synthetase-2zbmIVCondensation/Adenylation/Peptidyl Carrier Protein/Cyclizationβ-Alanine2639β-Alanine incorporation and cyclization
Nonribosomal Peptide Synthetase-3zbmVICondensation/Adenylation/Peptidyl Carrier ProteinL-Asparagine2714Asparagine incorporation
Nonribosomal Peptide Synthetase-4zbmVICondensation/Adenylation/Peptidyl Carrier ProteinL-Serine2714Serine incorporation
Nonribosomal Peptide Synthetase-5zbmVPeptidyl Carrier Protein/CondensationNot applicable597Terminal condensation-like domain
Nonribosomal Peptide Synthetase-6zbmVIIaCondensation/Peptidyl Carrier Proteinβ-Hydroxy-L-valine (trans)643Incomplete module requiring trans acting Adenylation-Peptidyl Carrier Protein
Nonribosomal Peptide Synthetase-6bzbmVIIbAdenylation/Peptidyl Carrier ProteinL-Valine591Trans-acting Adenylation-Peptidyl Carrier Protein didomain for valine activation
Nonribosomal Peptide Synthetase-7zbmIXCondensation/Adenylation/Peptidyl Carrier ProteinL-Homoserine1105Homoserine incorporation
Nonribosomal Peptide Synthetase-8zbmXCondensation/Adenylation/Peptidyl Carrier ProteinL-Histidine2131Histidine incorporation
Nonribosomal Peptide Synthetase-9zbmXCondensation/Adenylation/Peptidyl Carrier ProteinL-Asparagine2131Terminal asparagine incorporation

The substrate specificity of zorbamycin nonribosomal peptide synthetase modules is determined by the specificity-conferring codes within the adenylation domains, which consist of ten conserved amino acid positions that define the binding pocket architecture [5]. Based on computational analysis using the nonribosomal peptide synthetase predictor algorithm, the adenylation domains of the various modules activate L-serine, L-asparagine, L-asparagine, L-histidine, β-alanine, and L-cysteine, respectively, which aligns perfectly with the established chemical structure of zorbamycin [5].

A unique feature of the zorbamycin biosynthetic machinery is the presence of an incomplete nonribosomal peptide synthetase-6 module encoded by zbmVIIa, which lacks the expected adenylation domain for valine activation [5]. Instead, this missing functionality is provided in trans by the discrete adenylation-peptidyl carrier protein didomain protein ZbmVIIb, which exhibits predicted L-valine specificity [5]. This trans-acting mechanism represents a deviation from the classical colinear assembly-line model and demonstrates the evolutionary flexibility of nonribosomal peptide synthetase systems [10].

The cyclization domains within the zorbamycin nonribosomal peptide synthetase modules catalyze the formation of thiazoline rings through the incorporation and cyclization of cysteine residues [5]. Two cyclization domains are present in the system, corresponding to the two cysteine moieties incorporated into the zorbamycin structure [5]. The oxidation domain in module nonribosomal peptide synthetase-0 converts one thiazoline ring to a thiazole through dehydration, resulting in the characteristic thiazolinyl-thiazole moiety that distinguishes zorbamycin from bleomycin and tallysomycin [5] [8].

Polyketide Synthase Contributions to Backbone Assembly

The zorbamycin biosynthetic gene cluster contains a single polyketide synthase gene, zbmVIII, encoding one complete polyketide synthase module that contributes to the hybrid peptide-polyketide backbone assembly [5] [12]. This polyketide synthase module exhibits the domain organization ketosynthase/acyltransferase/methyltransferase/ketoreductase/acyl carrier protein, which is identical to the organization found in the corresponding bleomycin and tallysomycin polyketide synthase modules [5] [8].

Table 2: Polyketide Synthase Module in Zorbamycin Biosynthesis

ModuleGeneDomain OrganizationSubstrateSize (amino acids)Function
Polyketide SynthasezbmVIIIKetosynthase/Acyltransferase/Methyltransferase/Ketoreductase/Acyl Carrier ProteinAcetyl unit1811Polyketide backbone formation with methylation

The polyketide synthase module in zorbamycin biosynthesis operates through a well-characterized mechanism involving three core domains that perform the essential functions of chain elongation [33] [37]. The ketosynthase domain catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the incoming extender unit, while the acyltransferase domain serves as the gatekeeper that selects and loads specific acyl-coenzyme A substrates onto the acyl carrier protein domain [33] [37]. The acyl carrier protein domain functions as a flexible arm that shuttles intermediates between the various catalytic sites within the module [35] [38].

The methyltransferase domain within the zorbamycin polyketide synthase module catalyzes the S-adenosyl-L-methionine-dependent methylation of the growing polyketide chain, introducing the methyl group that is characteristic of the zorbamycin structure [5]. This methylation reaction occurs on the polyketide intermediate while it is tethered to the acyl carrier protein domain, demonstrating the integrated nature of the modification and elongation processes [5]. The ketoreductase domain subsequently reduces the β-keto group formed during the condensation reaction, generating the corresponding β-hydroxy intermediate that is incorporated into the final zorbamycin structure [5].

The polyketide synthase module in zorbamycin biosynthesis shows significant homology to its counterparts in the bleomycin and tallysomycin pathways, with 42% identity and 53% similarity to the bleomycin polyketide synthase and 37% identity and 47% similarity to the tallysomycin polyketide synthase [5]. Despite these similarities, the zorbamycin polyketide synthase exhibits unique features that contribute to the structural differences observed in the final natural products [8] [19].

The integration of the polyketide synthase module with the nonribosomal peptide synthetase machinery in zorbamycin biosynthesis requires precise coordination of substrate transfer and domain interactions [38]. The acyl carrier protein domain of the polyketide synthase module must interact with the appropriate condensation domain of the downstream nonribosomal peptide synthetase module to facilitate the transfer of the polyketide intermediate [38]. This intermodular communication is mediated by specific protein-protein interactions that ensure the fidelity of the assembly-line process [31].

Glycosylation Machinery and Sugar Biosynthesis Genes

The zorbamycin biosynthetic gene cluster contains six genes dedicated to sugar biosynthesis and glycosylation, encoding the machinery responsible for the formation and attachment of the characteristic 6-deoxy-L-gulose-3-O-carbamoyl-D-mannose disaccharide moiety [5] [19]. These genes include zbmC, zbmD, zbmE, zbmF, zbmG, and zbmL, which exhibit significant similarities to their counterparts in the bleomycin and tallysomycin biosynthetic pathways while also harboring unique features specific to zorbamycin biosynthesis [5] [19].

Table 3: Sugar Biosynthesis Genes in Zorbamycin

GeneFunctionSize (amino acids)Homology to Bleomycin
zbmCNucleotide triphosphate-sugar synthase497BlmC (52% identity)
zbmDCarbamoyltransferase542BlmD (67% identity)
zbmEGlycosyltransferase386BlmE (53% identity)
zbmFGlycosyltransferase and hydroxylase518BlmF (46% identity)
zbmGNicotinamide adenine dinucleotide-dependent sugar epimerase320BlmG (64% identity)
zbmLGuanosine diphosphate-mannose-4,6-dehydratase337Unique to zorbamycin pathway

The sugar biosynthesis pathway for zorbamycin begins with the formation of guanosine diphosphate-mannose, which serves as the precursor for the disaccharide moiety [5] [19]. The gene product ZbmC functions as a nucleotide triphosphate-sugar synthase, catalyzing the formation of the activated sugar nucleotide from mannose-1-phosphate and guanosine triphosphate [5]. This enzyme exhibits 52% amino acid identity to its bleomycin counterpart BlmC, indicating conservation of the basic catalytic mechanism while allowing for pathway-specific adaptations [5].

A critical distinguishing feature of zorbamycin sugar biosynthesis is the presence of zbmL, which encodes a guanosine diphosphate-mannose-4,6-dehydratase unique to the zorbamycin pathway [5]. This enzyme catalyzes the dehydration of guanosine diphosphate-D-mannose to guanosine diphosphate-4-keto-6-deoxy-D-mannose, representing the additional enzymatic step that distinguishes zorbamycin disaccharide biosynthesis from that of bleomycin and tallysomycin [5] [19]. The dehydratase belongs to the short-chain dehydrogenase/reductase superfamily and employs a nicotinamide adenine dinucleotide phosphate cofactor to catalyze the complex 4,6-dehydration reaction [40] [41].

The carbamoyltransferase ZbmD catalyzes the transfer of a carbamoyl group to the 3-position of the mannose moiety, forming the characteristic 3-O-carbamoyl modification found in the zorbamycin disaccharide [5]. This enzyme shows 67% amino acid identity to BlmD, representing one of the most highly conserved enzymes in the sugar biosynthesis pathway [5]. The carbamoylation reaction utilizes carbamoyl phosphate as the donor substrate and proceeds through a nucleophilic substitution mechanism [43].

The sugar epimerase ZbmG catalyzes the conversion of guanosine diphosphate-4-keto-6-deoxy-D-mannose to guanosine diphosphate-6-deoxy-L-gulose through a nicotinamide adenine dinucleotide-dependent epimerization reaction [5] [19]. This enzyme exhibits 64% amino acid identity to its bleomycin counterpart BlmG, indicating conservation of the epimerization mechanism while accommodating the structural differences in the substrate arising from the additional dehydration step [5]. The epimerization reaction involves the temporary oxidation of the sugar substrate followed by stereospecific reduction to generate the desired L-configuration [19].

The glycosyltransferases ZbmE and ZbmF are responsible for the sequential attachment of the sugar moieties to the zorbamycin aglycone [5] [19]. ZbmE catalyzes the initial glycosylation reaction, transferring the first sugar unit to the aglycone acceptor, while ZbmF functions as both a glycosyltransferase and hydroxylase, catalyzing the attachment of the second sugar unit and potentially performing additional modifications [5]. These enzymes exhibit 53% and 46% amino acid identity to their bleomycin counterparts, respectively, reflecting the structural similarities in the acceptor aglycones while accommodating the unique features of the zorbamycin disaccharide [5].

Evolutionary Divergence from Bleomycin/Tallysomycin Clusters

The zorbamycin biosynthetic gene cluster exhibits significant evolutionary divergence from the closely related bleomycin and tallysomycin clusters, despite producing structurally similar glycopeptide antitumor antibiotics [8] [19] [23]. Comparative analysis reveals that only 23 and 22 open reading frames from the zorbamycin cluster show striking similarities to the biosynthetic gene clusters for bleomycin and tallysomycin, respectively, while the remaining genes do not exhibit significant homology to genes from the related clusters [5].

The evolutionary divergence is most apparent in the organization and content of the nonribosomal peptide synthetase genes, where different numbers of isolated nonribosomal peptide synthetase domains are present in the three clusters without resulting in major structural differences in the respective compounds [8] [11]. The zorbamycin cluster contains unique genes such as zbmVIIa, zbmVIIb, zbmVIIc, and zbmVIId, which are presumably involved in L-hydroxyvaline biosynthesis and incorporation through a trans-acting mechanism not found in the bleomycin and tallysomycin pathways [5].

The domain organization of the nonribosomal peptide synthetase modules responsible for heterocycle formation appears identical across the three clusters, yet this similarity is contrasted by the biosynthesis of two different structural entities: bithiazole moieties in bleomycin and tallysomycin versus thiazolinyl-thiazole moieties in zorbamycin [8] [11]. This divergence demonstrates how similar enzymatic machinery can be evolutionarily adapted to produce distinct chemical functionalities through subtle modifications in catalytic specificity and domain organization [8].

The most significant evolutionary divergence occurs in the sugar biosynthesis machinery, where variations apparently dictate the glycosylation patterns distinct for each of the three glycopeptide scaffolds [8] [19]. The presence of the unique guanosine diphosphate-mannose-4,6-dehydratase gene zbmL in the zorbamycin cluster represents a key evolutionary innovation that enables the biosynthesis of 6-deoxy-L-gulose instead of L-gulose, fundamentally altering the disaccharide structure [5] [19].

The resistance mechanisms also show evolutionary divergence, with the zorbamycin producer Streptomyces flavoviridis American Type Culture Collection 21892 lacking the N-acetyltransferase resistance gene found in bleomycin and tallysomycin producers [23]. Instead, the zorbamycin producer relies solely on the binding protein ZbmA for resistance, representing a streamlined resistance strategy that differs from the dual resistance mechanisms employed by the other producers [23]. This evolutionary adaptation suggests that the zorbamycin binding protein ZbmA has been optimized for efficient sequestration of metal-bound zorbamycin, compensating for the absence of the secondary resistance mechanism [23].

Zorbamycin exhibits distinct sequence-selective deoxyribonucleic acid cleavage patterns that differentiate it significantly from other members of the bleomycin family [1] [2]. High-precision capillary electrophoresis with laser-induced fluorescence detection studies using purified plasmid deoxyribonucleic acid have revealed that zorbamycin demonstrates preferential cleavage specificity for both 5′-TGTA and 5′-TGTG sequences, contrasting with bleomycin's predominant preference for 5′-TGTA sequences [1] [2].

Comprehensive sequence analysis of 70 potential cleavage sites demonstrated that zorbamycin cleaved 100% of 5′-GT-3′ dinucleotide sites (63 out of 63 sites), 75% of 5′-GC-3′ sites (6 out of 8 sites), and only 14% of 5′-GA-3′ sites (1 out of 7 sites) [2]. The correlation coefficient between zorbamycin and bleomycin cleavage patterns was remarkably low at R² = 0.2618, indicating fundamentally different sequence recognition mechanisms [2].

Notably, zorbamycin showed enhanced cleavage activity at alternating purine-pyrimidine sequences, particularly those containing 5′-GTGT-3′ motifs. Sites containing these sequences were cleaved at proportions ranging from 2.38% to 3.73%, representing some of the most intensely cleaved sites by zorbamycin [2]. In contrast, bleomycin cleaved these same sites at significantly lower proportions of 1.27% to 1.85% [2].

The nucleotide frequency analysis of the 20 most highly cleaved sites revealed distinct preferences: zorbamycin exhibited a higher frequency of guanine at the -3 position (30% versus 10% for bleomycin) and increased cytosine occurrence at the +2 position (30% versus 15% for bleomycin) [2]. These findings suggest that zorbamycin possesses unique deoxyribonucleic acid recognition capabilities that may be attributed to structural differences in its C-terminal tail region, specifically the presence of a thiazolinylthiazole tail instead of the bithiazole tail found in bleomycin [2].

Ribonucleic Acid Degradation Kinetics in Bacillus subtilis

Zorbamycin induces rapid and systematic ribonucleic acid degradation in Bacillus subtilis cells, following a characteristic temporal pattern that distinguishes it from other nucleic acid-targeting antibiotics [3] [4]. The degradation process exhibits a hierarchical sequence where deoxyribonucleic acid degradation is initiated first, followed closely by ribonucleic acid breakdown [3] [4].

Time-course studies in Bacillus subtilis demonstrated that ribonucleic acid synthesis remains unimpaired for the first 60 minutes following zorbamycin exposure at concentrations of 50 μg/ml [3]. However, after this initial period, ribonucleic acid synthesis ceases abruptly, and extensive ribonucleic acid degradation becomes apparent [3]. This temporal delay suggests that ribonucleic acid degradation is a secondary consequence of the primary deoxyribonucleic acid damage rather than a direct target of zorbamycin action [3].

Sucrose gradient analysis of cellular extracts revealed that intracellular ribosomes undergo extensive degradation following zorbamycin treatment [3]. The degradation pattern showed that ribosomal ribonucleic acid was broken down into fragments that accumulated near the top of sucrose gradients, while transfer ribonucleic acid appeared to remain relatively intact, possibly due to its smaller size and different subcellular localization [3].

The kinetics of ribonucleic acid degradation in Bacillus subtilis cells treated with zorbamycin showed concentration-dependent effects. At 50 μg/ml zorbamycin, ribonucleic acid synthesis ceased after 60 minutes, while at 20 μg/ml, the effect was delayed but still occurred within the experimental timeframe [3]. This concentration-response relationship suggests that zorbamycin-induced ribonucleic acid degradation follows first-order kinetics with respect to antibiotic concentration [3].

Cellular leakage studies using radiolabeled uracil demonstrated that the degraded ribonucleic acid products are released from the cells into the culture medium, indicating that zorbamycin causes comprehensive breakdown of cellular ribonucleic acid integrity [3]. This process differs markedly from the typical ribonucleic acid turnover mechanisms observed in normal bacterial physiology [3].

Metal Ion Dependency for Oxidative Damage Induction

Zorbamycin demonstrates critical dependency on metal ion coordination for its nucleic acid degradation activity, particularly requiring copper(II) complexation for optimal cellular activity [5] [6]. Spectroscopic analyses using ultraviolet absorption and circular dichroism measurements have confirmed that zorbamycin forms stable metal complexes with divalent metal ions, especially copper(II) [5].

Thermal transition temperature studies with salmon sperm deoxyribonucleic acid revealed that zorbamycin causes a 3.3°C to 4.0°C increase in melting temperature (Tm), indicating significant interaction with the deoxyribonucleic acid double helix [5]. Importantly, both the copper(II)-complexed form and the metal-free form of zorbamycin produced similar thermal transition effects, suggesting that metal coordination does not drastically alter the fundamental deoxyribonucleic acid-binding properties [5].

Resistance protein studies have demonstrated that zorbamycin must be in its metal-free form to serve as a substrate for bacterial resistance mechanisms. BlmB and TlmB resistance proteins readily acetylate zorbamycin, but only in the metal-free form, indicating that metal coordination blocks access to the primary amine group required for acetylation [6]. This finding suggests that metal binding and release cycles may be essential for zorbamycin's cellular activity and susceptibility to bacterial resistance mechanisms [6].

Comparative studies with related compounds have shown that the copper(II)-zorbamycin complex exhibits different reactivity profiles compared to the metal-free form. High-resolution mass spectrometry analysis confirmed the formation of specific copper(II)-zorbamycin adducts with molecular weights consistent with 1:1 stoichiometry [6]. The copper coordination appears to involve the metal-binding domain common to bleomycin family antibiotics, which includes nitrogen atoms from the pyrimidine and imidazole rings [6].

Oxidative damage mechanisms involving zorbamycin-metal complexes likely proceed through Fenton-like reactions that generate reactive oxygen species capable of attacking deoxyribonucleic acid backbone structures [7] [8]. The redox-active copper center in the zorbamycin complex can catalyze the formation of hydroxyl radicals and superoxide anions, leading to strand breaks and base modifications in cellular deoxyribonucleic acid [7] [8].

Cellular Target Specificity versus In Vitro Activity

Zorbamycin exhibits remarkable selectivity for intact cellular systems compared to isolated nucleic acid preparations, demonstrating a fundamental requirement for cellular context for its nucleic acid degradation activity [3] [4]. This cellular specificity represents one of the most distinctive features of zorbamycin's mechanism of action among nucleic acid-targeting antibiotics [3].

Direct interaction studies with isolated deoxyribonucleic acid have consistently shown no detectable degradation of purified nucleic acids when exposed to zorbamycin under cell-free conditions [3]. This finding contrasts sharply with the rapid and extensive nucleic acid degradation observed in intact Bacillus subtilis cells exposed to equivalent concentrations of the antibiotic [3]. The absence of activity against isolated deoxyribonucleic acid suggests that zorbamycin requires specific cellular cofactors or conditions that are not present in simple in vitro systems [3].

Cell-free protein synthesis assays revealed that zorbamycin produces only moderate and nonspecific inhibition (12% to 20% reduction) of polyuridylic acid-directed phenylalanine incorporation [3]. This inhibitory effect was found to be copper-dependent, as the copper-free form of zorbamycin caused no inhibition of the cell-free system [3]. The nonspecific nature of this inhibition and its dependence on copper ions suggests that it results from metal-mediated interference rather than specific targeting of protein synthesis machinery [3].

Deoxyribonucleic acid and ribonucleic acid synthesis in cell-free systems remained completely unaffected by zorbamycin treatment, even at concentrations that caused rapid nucleic acid degradation in whole cells [3]. Deoxyribonucleic acid polymerase reactions using both synthetic and natural templates showed no sensitivity to zorbamycin, indicating that the antibiotic does not directly inhibit the enzymatic machinery responsible for nucleic acid synthesis [3].

The cellular target specificity of zorbamycin suggests that its mechanism involves alteration of cellular deoxyribonucleic acid structure or function rather than direct chemical attack on nucleic acid molecules [3]. This hypothesis is supported by the observation that the initial effect is expressed at the level of the cellular deoxyribonucleic acid fraction, leading to subsequent activation of endogenous nucleases that degrade both deoxyribonucleic acid and ribonucleic acid [3].

Comparative cytotoxicity studies in human HeLa cells have shown that zorbamycin has an IC₅₀ value of 7.9 μM, making it less potent than related bleomycin analogues such as 6′-deoxy-BLM Z (IC₅₀ = 2.9 μM) and BLM Z (IC₅₀ = 3.2 μM) [9]. Despite this reduced potency, zorbamycin retains the ability to preferentially cleave at transcription start sites of actively transcribed genes in human cells, suggesting that its cellular targeting mechanisms are conserved across bacterial and mammalian systems [9].

XLogP3

-10.5

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

22

Exact Mass

1411.56088314 g/mol

Monoisotopic Mass

1411.56088314 g/mol

Heavy Atom Count

97

UNII

IQZ99Q218Q

Wikipedia

Zorbamycin

Dates

Last modified: 07-19-2023

Explore Compound Types